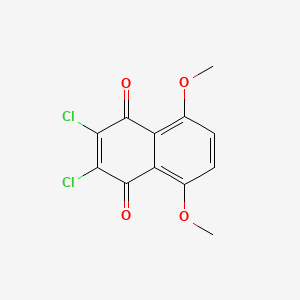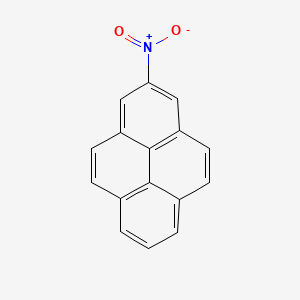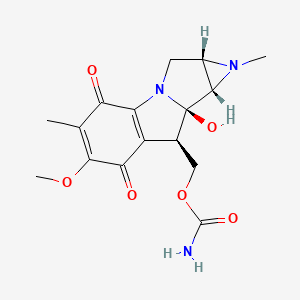
3-Fluoro-1-(4-hydroxyphenyl)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-1-(4-hydroxyphenyl)-1-propanone is a member of acetophenones.
Aplicaciones Científicas De Investigación
Fluorofunctionalization of Ketones
Research has shown that 1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) can be used for the direct regiospecific fluorofunctionalization of the u-carbonyl position in ketones, including methoxy or hydroxy substituted derivatives of 1-indanone and 1-tetralone, to yield corresponding α-fluoro derivatives (Stavber, Jereb, & Zupan, 2002).
Stereochemical Studies
Stereochemical properties of threo-3-fluoro-2-hydroxy-1,3-diphenyl-1-propanone have been confirmed through studies, with further investigation into its reduction resulting in crystalline products like 3-fluoro-1,3-diphenyl-1,2-propanediol (Stomberg, Li, & Lundquist, 1994).
Potential Cytotoxic Agents
Synthesis of 1-Aryl-3-phenethylamino-1-propanone hydrochlorides, including variants with 4'-hydroxyacetophenone, has been explored as potential cytotoxic agents, indicating possible applications in cancer research (Mete, Gul, & Kazaz, 2007).
Acetylcholinesterase Inhibition
Studies have explored the inhibition of acetylcholinesterase by ketone transition state analogs, including 1-fluoro-3-phenoxy-2-propanone, which could have implications in neurodegenerative disease research (Dafforn et al., 1982).
Stereoselective Synthesis
Research into stereoselective synthesis methods for compounds like (S)-3-chloro-1-phenyl-1-propanol, using Saccharomyces cerevisiae reductase, can provide insights into the synthesis of antidepressant drugs and similar applications (Choi et al., 2010).
Fluorogenic Substrates for Horseradish Peroxidase
The use of p-hydroxyphenyl compounds, including 3-(p-hydroxyphenyl)-1-propanol, as fluorogenic substrates for horseradish peroxidase-mediated reactions with hydrogen peroxide, provides a rapid and sensitive assay method, relevant for various biochemical applications (Zaitsu & Ohkura, 1980).
Poly(phthalazinone Ether)s Synthesis
4-(2-Fluoro-4-hydroxyphenyl)-phthalazin-1(2H)-one (FDHPZ) has been synthesized for use in poly(phthalazinone ether)s, which are high-performance polymers with applications in engineering plastics and membrane materials (Xiao et al., 2003).
Propiedades
Número CAS |
451-44-5 |
|---|---|
Fórmula molecular |
C9H9FO2 |
Peso molecular |
168.16 g/mol |
Nombre IUPAC |
3-fluoro-1-(4-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C9H9FO2/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-4,11H,5-6H2 |
Clave InChI |
LDIFLNKCBMJTKX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)CCF)O |
SMILES canónico |
C1=CC(=CC=C1C(=O)CCF)O |
Otros números CAS |
451-44-5 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(5R,7R,9R,10R,13S,17R)-17-[(2S)-5-(3,3-dimethyloxiran-2-yl)-2-methoxyoxolan-3-yl]-4,4,8,10,13-pentamethyl-3-oxo-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-7-yl] acetate](/img/structure/B1207015.png)

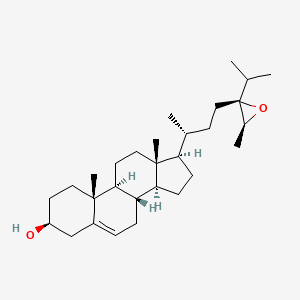
![(1beta)-4alpha-Methoxy-6-methyl-8-oxo-3,5,9-trioxa-4-phosphabicyclo[5.3.0]deca-6-ene 4-oxide](/img/structure/B1207019.png)
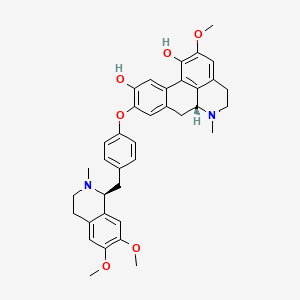
![ethyl (1S,2R)-1-(7-ethoxy-3-methyl-7-oxoheptyl)-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentane-1-carboxylate](/img/structure/B1207022.png)
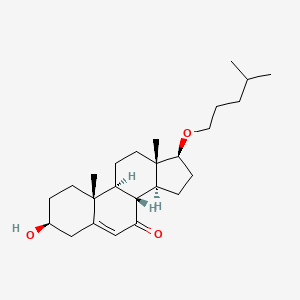
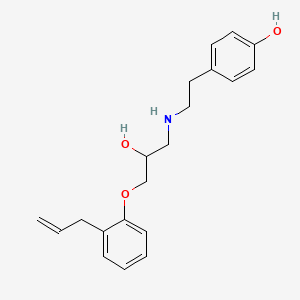
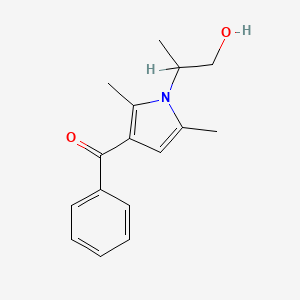

![(3aR,4R,9aS,9bR)-4-hydroxy-9-(hydroxymethyl)-6-methyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-2,7-dione](/img/structure/B1207030.png)
